molecular formula C10H12FNO2 B1590730 Ethyl 2-(4-amino-2-fluorophenyl)acetate CAS No. 73781-63-2

Ethyl 2-(4-amino-2-fluorophenyl)acetate

Cat. No. B1590730
CAS RN: 73781-63-2
M. Wt: 197.21 g/mol
InChI Key: CKHZQBGGRYVXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-amino-2-fluorophenyl)acetate is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4-amino-2-fluorophenyl)acetate is 1S/C10H12FNO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound structurally related to Ethyl 2-(4-amino-2-fluorophenyl)acetate, was synthesized and characterized using techniques like FT-IR, TGA, DTA, and single-crystal X-ray diffraction. This study highlighted the compound's crystalline structure and provided insights into its thermal stability and spectroscopic properties (Sapnakumari et al., 2014).

Biological Evaluation and Potential Therapeutic Uses

  • Anticancer Activity : A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrated potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anticancer agent (Riadi et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : A chalcone derivative, (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, was studied for its corrosion inhibition effects on mild steel in hydrochloric acid solution. It showed high inhibition activities, indicating its utility in protecting mild steel against corrosion. This study not only presented a practical application but also contributed to understanding the mechanism of action of chalcone derivatives as corrosion inhibitors (Lgaz et al., 2017).

Synthesis of Novel Compounds

  • Discovery of Green Suzuki Coupling Reactions : The synthesis of Ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, via green Suzuki coupling reactions was explored. This research demonstrated an environmentally friendly and cost-effective method to synthesize biaryl compounds, which are crucial in drug development and other chemical industries (Costa et al., 2012).

Pharmacological Potential

  • Acetylcholinesterase Inhibition : Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule, exhibited potent acetylcholinesterase inhibition, indicating its potential in treating conditions like Alzheimer's disease. The development of a bioanalytical method for its quantification further supports its pharmacological evaluation (Nemani et al., 2018).

Safety And Hazards

According to the safety data sheet, Ethyl 2-(4-amino-2-fluorophenyl)acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 2-(4-amino-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHZQBGGRYVXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578791
Record name Ethyl (4-amino-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-2-fluorophenyl)acetate

CAS RN

73781-63-2
Record name Ethyl (4-amino-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate (3.86 g, 10.6 mmol) dissolved in ethanol, was treated with ammonium formate (6.7 g, 10.6 mmol) and palladium on carbon 10% paste (380 mg) was added under argon. The reaction mixture was refluxed for 3 hours, cooled and filtered. Evaporated and purified by chromatography on silica gel eluting with ethyl acetate/hexane (1:1) to give the title compound as a yellow oil (1.26 g). LC/MS: Rt=2.10, [MH]+ 198.
Name
Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate (3.86 g, 10.6 mmol) dissolved in ethanol (50 ml), was treated with ammonium formate (6.7 g, 10.6 mmol) under argon. Palladium on carbon 10% paste (380 mg) was added and the reaction was stirred under reflux for 3 hours (60° C.). The reaction was cooled to room temperature and the catalyst removed by filtration through celite. Solvent was removed to give a brown oil. The crude material was purified by chromatography on silica gel eluting with 0-50% ethyl acetate in hexane (1:1) over 45 minutes. Fractions were evaporated to give the title compound as a yellow oil (1.26 g, 6.4 mmol).
Name
Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (986 mL, 8.51 mol) was added dropwise to a stirred suspension of 2-(4-amino-2-fluorophenyl)acetic acid (960 g, 5.68 mol) in ethanol (10 L) at 0° C. under a nitrogen atmosphere. The reaction mixture was then heated to 40° C. for 48 hours, with the reaction progress monitored by 1H-nmr spectroscopy. The reaction mixture was evaporated to dryness and the residue redissolved in a mixture of dichloromethane (8 L) and saturated sodium hydrogen carbonate solution (5 L). Further sodium hydrogen carbonate solution was added (˜8 L) until the aqueous phase was basic. The layers were separated and the organic phase washed with saturated sodium hydrogen carbonate solution (4 L), dried over magnesium sulphate and the solvent removed under reduced pressure gave the desired product, ethyl (4-amino-2-fluorophenyl)acetate, as an orange oil (1042 g, 93% yield), that may crystallise upon standing.
Quantity
986 mL
Type
reactant
Reaction Step One
Quantity
960 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 8.2 g. of 2-fluoro-4-aminophenylacetic acid, 150 ml. of absolute ethanol, and 3 ml. of boron trifluoride etherate is heated to reflux for 15 hours. The solution is concentrated by distillation and then evaporated to dryness in vacuo. The residue is dissolved in ethyl ether, washed with aqueous sodium bicarbonate dried and evaporated to yield ethyl 2-fluoro-4-aminophenylacetate. A mixture of 5.0 g. of this amine, 9.4 g. of 1-bromohexadecane, 4.2 g. of anhydrous potassium carbonate and 40 ml. of hexamethylphosphoramide is heated at 80° C. for 7 hours. The mixture is then cooled, diluted with water, and extracted with ethyl ether. The ether extracts are washed with water, dried and evaporated. The residue is recrystallized from a mixture of chloroform and hexane, yielding ethyl 2-fluoro-4-(hexadecylamino)phenylacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-amino-2-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-amino-2-fluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-amino-2-fluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-amino-2-fluorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-amino-2-fluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-amino-2-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.